(Z)-3-[4-hydroxy-3-(5,5,8,8-tetramethyl-3-pentoxy-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid
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Overview
Description
(Z)-3-[4-hydroxy-3-(5,5,8,8-tetramethyl-3-pentoxy-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoids These compounds are characterized by a phenyl group attached to a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[4-hydroxy-3-(5,5,8,8-tetramethyl-3-pentoxy-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid typically involves multiple steps:
Formation of the Naphthalene Moiety: The naphthalene ring system can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Pentoxy Group: The pentoxy group can be introduced via an etherification reaction using an appropriate alkyl halide and a base.
Formation of the Phenylpropanoid Backbone: The phenylpropanoid backbone can be constructed through a Wittig reaction or a Heck coupling reaction.
Final Assembly: The final step involves coupling the naphthalene moiety with the phenylpropanoid backbone under specific conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form a saturated acid.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated acids.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Researchers can use the compound to study various organic reaction mechanisms.
Biology
Biological Activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Pharmaceutical Applications: Potential use in the development of new pharmaceuticals due to its unique structure and functional groups.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-3-[4-hydroxy-3-(5,5,8,8-tetramethyl-3-pentoxy-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved would depend on the nature of these interactions and the biological system .
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid Derivatives: Compounds with a similar phenylpropanoid backbone.
Naphthalene Derivatives: Compounds containing a naphthalene ring system.
Phenolic Compounds: Compounds with a hydroxy group attached to an aromatic ring.
Uniqueness
The uniqueness of (Z)-3-[4-hydroxy-3-(5,5,8,8-tetramethyl-3-pentoxy-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid lies in its combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C28H36O4 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(Z)-3-[4-hydroxy-3-(5,5,8,8-tetramethyl-3-pentoxy-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C28H36O4/c1-6-7-8-15-32-25-18-23-22(27(2,3)13-14-28(23,4)5)17-21(25)20-16-19(9-11-24(20)29)10-12-26(30)31/h9-12,16-18,29H,6-8,13-15H2,1-5H3,(H,30,31)/b12-10- |
InChI Key |
APJSHECCIRQQDV-BENRWUELSA-N |
Isomeric SMILES |
CCCCCOC1=CC2=C(C=C1C3=C(C=CC(=C3)/C=C\C(=O)O)O)C(CCC2(C)C)(C)C |
Canonical SMILES |
CCCCCOC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C |
Origin of Product |
United States |
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